(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to yield the pyrazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The pyrazolone core is known for its biological activity, which can be enhanced by modifying the substituents .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The presence of the nitrophenyl and phenylcarbonyl groups can influence the compound’s interaction with biological targets .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential in material science applications .
Mechanism of Action
The mechanism of action of (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone core can interact with enzymes and receptors. The phenylcarbonyl group may enhance binding affinity to certain proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar core structure but different substituents.
Thiosulfate: An oxyanion of sulfur with different chemical properties but used in similar industrial applications.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound with a similar aromatic structure used in chemical synthesis.
Uniqueness
The uniqueness of (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl, phenylcarbonyl, and pyrazolone moieties allows for diverse applications in various fields of research .
Properties
Molecular Formula |
C28H19N5O4 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
4-[(4-benzoylphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H19N5O4/c34-27(20-9-5-2-6-10-20)21-11-13-22(14-12-21)29-30-26-25(19-7-3-1-4-8-19)31-32(28(26)35)23-15-17-24(18-16-23)33(36)37/h1-18,31H |
InChI Key |
YIRSUBPHHNRMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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